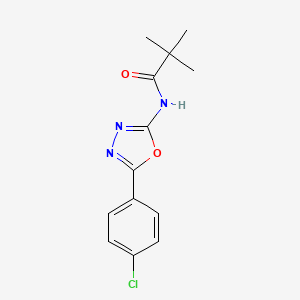

![molecular formula C25H26ClNO6S B2693184 (2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate CAS No. 1396965-57-3](/img/structure/B2693184.png)

(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

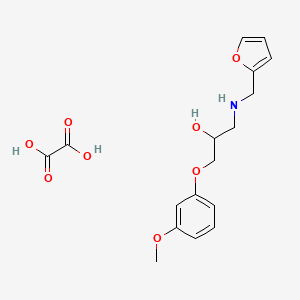

The molecular structure of this compound is complex, as indicated by its name. The InChI code for a related compound, “(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester”, is provided in one of the sources . This could potentially be used to generate a 3D structure of the molecule.Scientific Research Applications

- Coumarins, including 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, have been studied for their potential anticancer properties. They exhibit diverse mechanisms of action, such as inhibiting carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. Researchers explore these compounds as building blocks for novel anticancer agents .

- Coumarins possess anti-inflammatory properties. 2-oxo-2H-chromen-7-yl 4-chlorobenzoate may contribute to reducing inflammation, making it relevant in drug development for inflammatory conditions .

- Coumarins have demonstrated antibacterial and antifungal activities. Researchers investigate their potential as therapeutic agents against microbial infections, including those caused by drug-resistant strains .

- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a crucial role in health and disease prevention .

- Coumarins, including derivatives of 7-hydroxycoumarin, exhibit inhibitory effects on cholinesterase and monoamine oxidase enzymes. These properties are relevant in neurodegenerative disease research and drug development .

- Coumarin-based fluorescent chemosensors find applications in bioorganic chemistry and molecular recognition. Researchers design these sensors to detect specific molecules or ions, aiding in diagnostics and environmental monitoring .

Anticancer Activity

Anti-Inflammatory Effects

Antibacterial and Antifungal Properties

Antioxidant Potential

Cholinesterase and Monoamine Oxidase Inhibition

Fluorescent Chemosensors

properties

IUPAC Name |

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-3-6-21(27-34(30,31)16-11-9-15(2)10-12-16)25(29)33-23-14-22-19(13-20(23)26)17-7-4-5-8-18(17)24(28)32-22/h9-14,21,27H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCRYXHPCZWADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2693111.png)

![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)